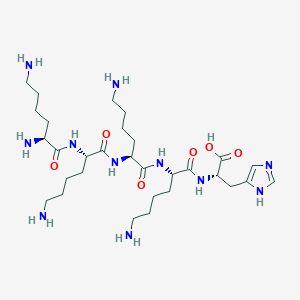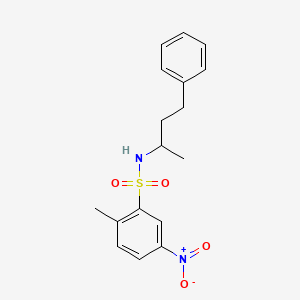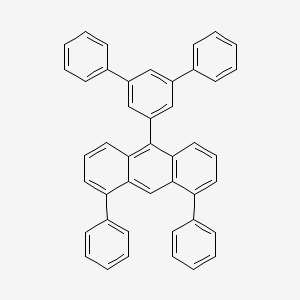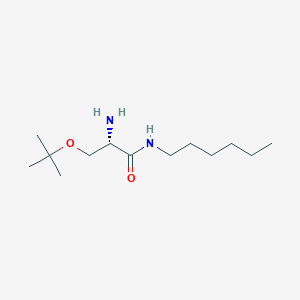
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is a peptide composed of four lysine residues and one histidine residue. This compound is of interest due to its unique structure and potential applications in various fields such as biochemistry, medicine, and materials science. The presence of multiple lysine residues makes it a basic peptide, which can interact with negatively charged molecules, while the histidine residue can participate in various biochemical reactions due to its imidazole side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide can be inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, affecting the peptide’s properties.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups on lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide can be used.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Acylated or alkylated lysine residues.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its ability to interact with cell membranes and other biological molecules.
Materials Science: Can be used in the development of biomaterials and nanomaterials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine involves its interaction with various molecular targets. The lysine residues can form ionic bonds with negatively charged molecules, while the histidine residue can participate in catalytic reactions due to its imidazole side chain. These interactions can affect cellular processes, enzyme activities, and molecular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysyl-L-lysine: A simpler peptide with two lysine residues.
L-Lysyl-L-histidine: A peptide with one lysine and one histidine residue.
L-Histidyl-L-lysine: A peptide with one histidine and one lysine residue.
Uniqueness
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is unique due to its combination of multiple lysine residues and a single histidine residue. This structure provides a balance of basicity and catalytic potential, making it suitable for a wide range of applications in biochemistry, medicine, and materials science.
Eigenschaften
CAS-Nummer |
923018-34-2 |
|---|---|
Molekularformel |
C30H57N11O6 |
Molekulargewicht |
667.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H57N11O6/c31-13-5-1-9-21(35)26(42)38-22(10-2-6-14-32)27(43)39-23(11-3-7-15-33)28(44)40-24(12-4-8-16-34)29(45)41-25(30(46)47)17-20-18-36-19-37-20/h18-19,21-25H,1-17,31-35H2,(H,36,37)(H,38,42)(H,39,43)(H,40,44)(H,41,45)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
PAPKUGBYQBALKN-KEOOTSPTSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)
![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)


![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)


![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)


